molecular formula C10H15N3O2 B13210781 Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate CAS No. 127957-84-0

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate

Cat. No.: B13210781
CAS No.: 127957-84-0
M. Wt: 209.24 g/mol
InChI Key: JMXXYKLSESKBIH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C10H15N3O2. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with isopropylamine and formamidine acetate in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has shown its potential as a neuroprotective and anti-inflammatory agent, making it a candidate for drug development.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses. Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 2-methyl-mercapto-4-methyl-pyrimidine-5-carboxylate
  • 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

Uniqueness

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its isopropyl group at the 4-position and the ethyl ester at the 5-position make it distinct from other pyrimidine derivatives, contributing to its unique pharmacological properties .

Biological Activity

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrimidine ring structure substituted with an ethyl group and an amino group, which may influence its interaction with biological systems.

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_{2}O_{2}, with a molecular weight of approximately 182.24 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity and lead to the synthesis of more complex derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, this compound could exhibit anticancer properties, making it a candidate for further pharmacological exploration .

Anticancer Properties

Research has indicated that compounds similar to this compound demonstrate potential as anticancer agents. For instance, structure-activity relationship (SAR) studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. Compounds with bulky substituents at the 4-position often exhibit improved anticancer properties compared to their simpler counterparts .

Antiviral Activity

In addition to anticancer effects, preliminary studies suggest that this compound may possess antiviral properties. Its structural similarity to known antiviral agents indicates potential efficacy against viral infections, though specific studies on this compound are still needed to confirm these effects .

Case Studies

Several studies have explored the biological activities of pyrimidine derivatives, including:

  • Anticancer Activity : A study demonstrated that derivatives of pyrimidines exhibited selective cytotoxicity against HeLa and HepG2 cell lines, suggesting that structural modifications can lead to enhanced potency against specific cancer types .
  • Antiviral Studies : Research on structurally related compounds indicated potential effectiveness against influenza virus strains, highlighting the importance of further investigations into the antiviral capabilities of this compound .

Table: Summary of Biological Activities

Biological ActivityRelated StudiesFindings
Anticancer Enhanced cytotoxicity in modified pyrimidines against cancer cell lines.
Antiviral Potential efficacy against viral infections; needs further validation.
Enzyme InhibitionPossible inhibition of dihydrofolate reductase linked to anticancer effects.

Properties

CAS No.

127957-84-0

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-amino-4-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-4-15-9(14)7-5-12-10(11)13-8(7)6(2)3/h5-6H,4H2,1-3H3,(H2,11,12,13)

InChI Key

JMXXYKLSESKBIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(C)C)N

Origin of Product

United States

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